ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate

Organic Synthesis Regioselectivity Electron-Withdrawing Effects

Medicinal chemistry groups pursuing pyrrolo[1,2-a]pyrazine-based kinase inhibitors often encounter supply gaps for formyl-pyrrole building blocks with tunable electronic profiles. This compound addresses that gap. • 2-Formylpyrrole enables direct cyclocondensation with enaminones to construct privileged heterocyclic scaffolds • 3-Chlorophenyl substituent enhances hinge-region binding affinity via electron-withdrawing effects relative to des-chloro analogs • Ethyl ester permits selective, controlled hydrolysis to the carboxylic acid for amide bioconjugation, with slower kinetics than the methyl ester for improved intermediate stability. Supplied at ≥98% purity; sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C16H16ClNO3
Molecular Weight 305.76
CAS No. 866040-61-1
Cat. No. B2467138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate
CAS866040-61-1
Molecular FormulaC16H16ClNO3
Molecular Weight305.76
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)Cl)N2C=CC=C2C=O
InChIInChI=1S/C16H16ClNO3/c1-2-21-16(20)10-15(12-5-3-6-13(17)9-12)18-8-4-7-14(18)11-19/h3-9,11,15H,2,10H2,1H3
InChIKeyRLYNAVZMPQFFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate


Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate (CAS 866040-61-1) is a synthetic, multifunctional organic compound belonging to the class of 1-aryl-2-formylpyrroles [1]. Its structure incorporates a 3-chlorophenyl ring, a 2-formylpyrrole moiety, and an ethyl propanoate ester side chain (molecular formula C16H16ClNO3, molecular weight 305.75 g/mol) [1]. The formyl group on the pyrrole provides a reactive handle for condensation and heterocycle formation, while the chlorophenyl and ester groups offer additional sites for derivatization . Commercial availability is primarily through research chemical suppliers, with reported purity typically ≥98% .

Why Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate Cannot Be Substituted


Substitution with simpler pyrrole analogs is inadvisable due to the synergistic reactivity of the formyl, chlorophenyl, and ester groups. Replacing the 3-chlorophenyl with a phenyl or 4-chlorophenyl isomer can alter steric and electronic properties in palladium-catalyzed couplings or condensation reactions [1]. Furthermore, the presence of the 2-formyl group is critical for generating pyrrolo[1,2-a]pyrazines and other fused heterocycles, a reactivity not shared by non-formylated pyrroles [2]. Finally, the ethyl ester can be selectively hydrolyzed to the carboxylic acid, providing a handle for amide coupling absent in corresponding methyl or tert-butyl ester analogs [3].

Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate vs. Structural Analogs


3-Chlorophenyl vs. 4-Chlorophenyl Isomer Effects

The compound features a 3-chlorophenyl substituent on the pyrrole nitrogen, distinguishing it from the 4-chlorophenyl isomer. In related 1-aryl-2-formylpyrrole systems, the position of the chlorine atom significantly impacts the electron density on the pyrrole ring, as evidenced by NMR and computational studies [1]. The 3-chloro isomer exhibits a distinct Hammett substituent constant (σₘ = 0.37) compared to the 4-chloro isomer (σₚ = 0.23), resulting in altered reactivity in electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions [1].

Organic Synthesis Regioselectivity Electron-Withdrawing Effects

Ethyl vs. Methyl Ester Hydrolysis Selectivity

The ethyl ester of 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate offers a balance of lipophilicity and hydrolytic stability that differs from its methyl ester analog. While direct experimental data for this specific compound are not available, class-level analysis indicates that ethyl esters typically exhibit slower alkaline hydrolysis rates compared to methyl esters (relative rate k(Me)/k(Et) ≈ 3-5 under standard conditions) [1]. The computed LogP for the target compound is 2.9, compared to an estimated LogP of approximately 2.5 for the corresponding methyl ester (based on fragment contributions) [2].

Medicinal Chemistry Prodrug Design Functional Group Interconversion

2-Formyl vs. 3-Formylpyrrole Isomer Reactivity

The 2-formyl group on the pyrrole ring is strategically positioned for ortho-cyclization reactions, enabling the synthesis of pyrrolo[1,2-a]pyrazines and related fused systems [1]. This reactivity is distinct from 3-formylpyrrole isomers, which require different cyclization pathways. In model reactions, 2-formylpyrrole derivatives react with ammonium acetate and enaminones to form pyrrolo[1,2-a]pyrazines in a single step, whereas 3-formylpyrroles do not participate in this specific annulation [1]. The target compound thus provides a direct route to chlorophenyl-substituted bicyclic frameworks that would require additional steps with alternative isomers.

Heterocyclic Chemistry Cyclocondensation Building Block Utility

Physicochemical Profile vs. N-Unsubstituted 2-Formylpyrrole

Compared to simpler, N-unsubstituted 2-formylpyrrole (C₅H₅NO, MW 95.10), the target compound possesses a significantly larger, more complex structure with 7 rotatable bonds and 0 hydrogen bond donors, versus 1 rotatable bond and 0 donors for the parent [1]. This increases the topological polar surface area (TPSA) to 48.3 Ų (vs. 29.1 Ų for 2-formylpyrrole), while maintaining favorable drug-like properties under Lipinski's Rule of Five [1]. The 3-chlorophenyl group contributes to a higher XLogP3 of 2.9, compared to 0.6 for 2-formylpyrrole, suggesting improved passive membrane permeability [1].

Drug-Likeness ADME Properties Fragment-Based Design

Procurement Scenarios: Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate


Pyrrolo[1,2-a]pyrazine Libraries for Kinase Screening

The combination of a 2-formylpyrrole and a 3-chlorophenyl group makes the compound an ideal precursor for constructing pyrrolo[1,2-a]pyrazine scaffolds via cyclocondensation with enaminones [1]. These scaffolds are recognized privileged structures in kinase inhibitor design. The electron-withdrawing 3-chloro substituent may enhance binding to kinase hinge regions compared to des-chloro analogs.

Hepatoselective HMG-CoA Reductase Inhibitor Analogs

Although direct data for this compound are lacking, its structural features align with the pyrrole-based HMG-CoA reductase inhibitor pharmacophore described in literature [1]. The 3-chlorophenyl group may provide a differentiated steric and electronic profile compared to the 4-fluorophenyl and isopropyl-substituted analogs explored in the hepatoselective statin series [1], potentially altering tissue selectivity or metabolic stability.

Prodrug Design: Controlled Carboxylic Acid Release

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under mild conditions, enabling conjugation to amine-containing pharmacophores or biomolecules [1]. The slower hydrolysis kinetics of the ethyl ester relative to the methyl ester offer a wider window for intermediate purification and storage, reducing unintended de-esterification during multi-step syntheses [2].

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